molecular formula C14H18ClNS B14409367 2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride CAS No. 87447-50-5

2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride

Cat. No.: B14409367
CAS No.: 87447-50-5
M. Wt: 267.8 g/mol
InChI Key: PVWRXEUHDMVHSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes to ensure high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with various enzymes and receptors, influencing their activity. The isoquinoline ring structure allows the compound to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound without the butylsulfanyl group.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

87447-50-5

Molecular Formula

C14H18ClNS

Molecular Weight

267.8 g/mol

IUPAC Name

2-(butylsulfanylmethyl)isoquinolin-2-ium;chloride

InChI

InChI=1S/C14H18NS.ClH/c1-2-3-10-16-12-15-9-8-13-6-4-5-7-14(13)11-15;/h4-9,11H,2-3,10,12H2,1H3;1H/q+1;/p-1

InChI Key

PVWRXEUHDMVHSO-UHFFFAOYSA-M

Canonical SMILES

CCCCSC[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.